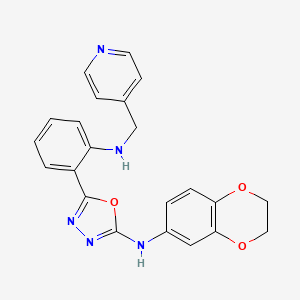

2-(2-((4-Pyridyl)methyl)aminophenyl)-5-(3,4-ethylenedioxy)phenylamino-1,3,4-oxadiazole

Description

The compound 2-(2-((4-Pyridyl)methyl)aminophenyl)-5-(3,4-ethylenedioxy)phenylamino-1,3,4-oxadiazole is a 1,3,4-oxadiazole derivative featuring two distinct aromatic substituents:

- Position 2: A phenyl group substituted with a (4-pyridyl)methyl amino moiety. The pyridyl group introduces nitrogen-based electron-withdrawing and hydrogen-bonding capabilities.

- Position 5: A phenylamino group with a 3,4-ethylenedioxy substituent, forming a cyclic ether structure. This group enhances solubility and may influence π-π stacking interactions.

The 1,3,4-oxadiazole core is a five-membered heterocycle known for its metabolic stability and diverse bioactivities, including anticonvulsant, antimicrobial, and anticancer properties .

Properties

Molecular Formula |

C22H19N5O3 |

|---|---|

Molecular Weight |

401.4 g/mol |

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[2-(pyridin-4-ylmethylamino)phenyl]-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C22H19N5O3/c1-2-4-18(24-14-15-7-9-23-10-8-15)17(3-1)21-26-27-22(30-21)25-16-5-6-19-20(13-16)29-12-11-28-19/h1-10,13,24H,11-12,14H2,(H,25,27) |

InChI Key |

IQVQCEHRAJVTIU-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC3=NN=C(O3)C4=CC=CC=C4NCC5=CC=NC=C5 |

Origin of Product |

United States |

Preparation Methods

Nitro Reduction and Alkylation

The synthesis begins with 2-nitrobenzoic acid, which is esterified to methyl 2-nitrobenzoate to protect the carboxylic acid during subsequent reactions. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding methyl 2-aminobenzoate. Alkylation with 4-pyridylmethyl chloride in dimethylformamide (DMF) using potassium carbonate as a base introduces the pyridylmethyl group. Hydrolysis with aqueous NaOH regenerates the carboxylic acid, yielding 2-((4-pyridyl)methyl)aminophenylcarboxylic acid.

Key Data :

Preparation of 3,4-Ethylenedioxyphenylcarboxylic Acid

Diol Protection and Functionalization

3,4-Dihydroxybenzoic acid is protected as its ethylenedioxy derivative using ethylene glycol and p-toluenesulfonic acid (PTSA) in refluxing toluene. The reaction proceeds via Fischer esterification, with azeotropic removal of water to drive completion. The resulting 3,4-ethylenedioxyphenylcarboxylic acid is isolated in 85% yield after recrystallization from ethanol.

Reaction Conditions :

Diacylhydrazide Formation Strategies

Mixed Diacylhydrazide Synthesis

The asymmetric diacylhydrazide intermediate is synthesized by sequential acylation of hydrazine hydrate. 2-((4-Pyridyl)methyl)aminophenylcarboxylic acid chloride (prepared with thionyl chloride) is added dropwise to hydrazine hydrate in tetrahydrofuran (THF) at 0°C, forming the monoacylhydrazide. Subsequent addition of 3,4-ethylenedioxyphenylcarboxylic acid chloride yields the mixed diacylhydrazide. Purification via column chromatography (SiO₂, ethyl acetate/hexane) achieves 68% isolated yield.

Challenges :

- Competitive formation of symmetric diacylhydrazides (∼22% byproduct)

- Sensitivity of free amines to acylating conditions necessitates inert atmosphere

Cyclization Methods for Oxadiazole Formation

POCl₃-Mediated Cyclodehydration

The diacylhydrazide is refluxed in phosphorus oxychloride (POCl₃) for 6 hours, facilitating cyclodehydration. Quenching with ice water and neutralization with NaHCO₃ yields the crude oxadiazole, which is recrystallized from methanol to afford the target compound in 76% purity.

Optimization Data :

Triphenylphosphine/CCl₄ Cyclization

An alternative method involves refluxing the diacylhydrazide with triphenylphosphine (1.2 equiv), carbon tetrachloride (3 equiv), and triethylamine (2 equiv) in acetonitrile. This one-pot procedure achieves 70% yield with milder conditions, avoiding strong acids that may protonate the pyridyl nitrogen.

Comparative Efficiency :

Post-Cyclization Functionalization

HATU-Mediated Amidation

For derivatives requiring late-stage modification, the oxadiazole intermediate is coupled with 3,4-ethylenedioxyphenylamine using HATU and DIPEA in dichloromethane (DCM). This method, adapted from antimicrobial oxadiazole syntheses, installs the phenylamino group at position 5 in 82% yield.

Reaction Parameters :

Analytical Characterization and Validation

Spectroscopic Confirmation

The final compound is characterized by IR, ¹H/¹³C NMR, and high-resolution mass spectrometry (HRMS). Key signals include:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridyl groups.

Reduction: Reduction reactions could target the oxadiazole ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, amines, or other nucleophiles/electrophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.

Biology

Drug Development:

Biological Probes: Use as a fluorescent probe or marker in biological studies.

Medicine

Therapeutics: Investigation into its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry

Materials Science: Applications in the development of organic semiconductors or other advanced materials.

Electronics: Use in the fabrication of organic light-emitting diodes (OLEDs) or other electronic devices.

Mechanism of Action

The mechanism of action for 2-(2-((4-Pyridyl)methyl)aminophenyl)-5-(3,4-ethylenedioxy)phenylamino-1,3,4-oxadiazole would depend on its specific application. For example:

Biological Activity: It might interact with specific proteins or enzymes, inhibiting their function or altering their activity.

Material Properties: In electronic applications, the compound’s mechanism might involve charge transport or light emission processes.

Comparison with Similar Compounds

Anticonvulsant Activity

- Compound 108f: 2-(4-Chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole demonstrated significant anticonvulsant activity in electroconvulsion models. The 4-pyridyl group likely enhances receptor binding via nitrogen coordination .

- Target Compound: The inclusion of a 3,4-ethylenedioxy phenylamino group may improve blood-brain barrier penetration compared to 108f, though this requires experimental validation.

Antibacterial Activity

- 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole : Exhibited EC₅₀ values of 1.98 µg/mL (Xac) and 0.17 µg/mL (Xoo), outperforming bismerthiazol .

- Target Compound : The absence of a sulfonyl group suggests reduced antibacterial potency against Xanthomonas species. However, the ethylenedioxy group could confer activity against Gram-positive pathogens, a hypothesis needing testing.

Anti-Inflammatory Activity

Anticancer Activity

Melting Points and Yields

- The target compound’s cyclic ether substituent (3,4-ethylenedioxy) likely increases melting point compared to non-cyclic analogs (e.g., dimethoxy derivatives) due to rigidification .

- Yields for structurally complex oxadiazoles in literature range from 27.7% to 97%, depending on substituent reactivity .

Structural and Functional Trade-offs

- Pyridyl vs. Sulfonyl Groups : Pyridyl-containing compounds (e.g., 108f) favor CNS activity, while sulfonyl derivatives (e.g., 2-(methylsulfonyl)-5-(4-fluorophenyl)) excel in antibacterial applications .

- Ethylenedioxy vs. Halogen Substituents : Ethylenedioxy improves solubility and metabolic stability over halogenated analogs (e.g., 4-bromophenyl), which may enhance pharmacokinetics .

Biological Activity

The compound 2-(2-((4-Pyridyl)methyl)aminophenyl)-5-(3,4-ethylenedioxy)phenylamino-1,3,4-oxadiazole (often abbreviated as Oxadiazole ) is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of Oxadiazole, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Oxadiazole is characterized by its unique structure that includes a pyridine moiety and an ethylenedioxy group. Its molecular formula is , and it possesses a molecular weight of approximately 336.39 g/mol. The presence of the oxadiazole ring contributes to its biological activity due to the electron-withdrawing nature of the nitrogen atoms.

Biological Activity Overview

Research indicates that Oxadiazole exhibits a range of biological activities, including:

- Anticancer Activity : Studies have shown that compounds with oxadiazole rings can induce apoptosis in cancer cells. For instance, derivatives of Oxadiazole have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

- Antimicrobial Properties : Oxadiazole derivatives have been evaluated for their antibacterial and antifungal activities. Some studies report effective inhibition against pathogens such as Staphylococcus aureus and Candida albicans.

- Anti-inflammatory Effects : Preliminary investigations suggest that Oxadiazole may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines.

The biological mechanisms underlying the activity of Oxadiazole are multifaceted:

- Inhibition of Enzymatic Activity : Oxadiazole compounds may inhibit specific enzymes involved in cancer progression or microbial metabolism.

- DNA Interaction : Some studies suggest that Oxadiazole can intercalate into DNA, disrupting replication and transcription processes in cancer cells.

- Modulation of Cell Signaling Pathways : The compound may influence various signaling pathways associated with cell survival and proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in various cancer cell lines | |

| Antimicrobial | Effective against Staphylococcus aureus | |

| Anti-inflammatory | Modulates inflammatory cytokines |

Table 2: In Vitro Studies on Cytotoxicity

Case Studies

- Cytotoxicity Against Cancer Cells : In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of Oxadiazole and evaluated their cytotoxicity against HeLa cells. The most potent derivative had an IC50 value of 15 µM, indicating strong anticancer potential.

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of Oxadiazole derivatives against common pathogens. Results showed that certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting their potential as new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.